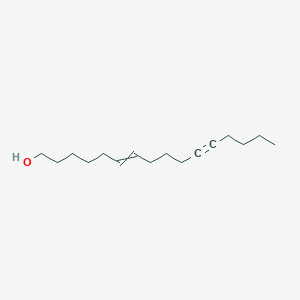
Hexadec-6-en-11-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-6-en-11-yn-1-ol is an organic compound with the molecular formula C16H30O. It is a long-chain alcohol featuring both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-6-en-11-yn-1-ol can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadec-11-yn-1-ol. The crude product is typically purified through distillation to yield a clear, colorless liquid . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexadec-6-en-11-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Hexadec-6-en-11-yn-1-al (aldehyde) or hexadec-6-en-11-ynoic acid (carboxylic acid).
Reduction: Hexadec-6-en-1-ol (alkene) or hexadecan-1-ol (alkane).
Substitution: Hexadec-6-en-11-yn-1-chloride or hexadec-6-en-11-yn-1-bromide.
Scientific Research Applications
Hexadec-6-en-11-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of hexadec-6-en-11-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Hexadec-6-en-11-yn-1-ol can be compared with other similar compounds, such as:
Hexadec-11-yn-1-ol: Lacks the alkene group, making it less versatile in certain reactions.
Hexadec-11-en-1-ol: Contains only an alkene group, limiting its reactivity compared to this compound.
Tetradec-11-en-1-ol: A shorter chain analog with similar functional groups but different physical and chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Properties
CAS No. |
92838-19-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-6-en-11-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,17H,2-4,7-9,12-16H2,1H3 |
InChI Key |
UJZXTVWHQSDDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC=CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

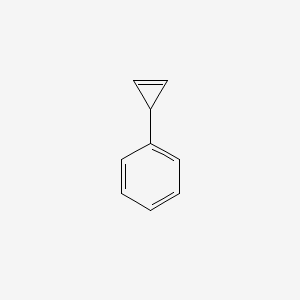
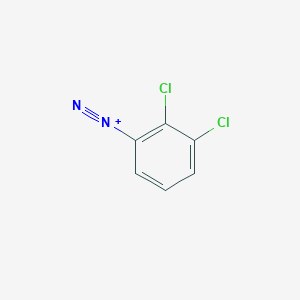
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
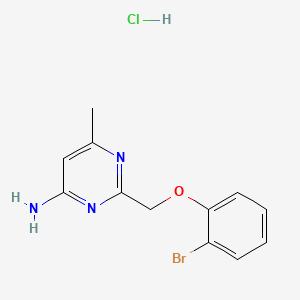
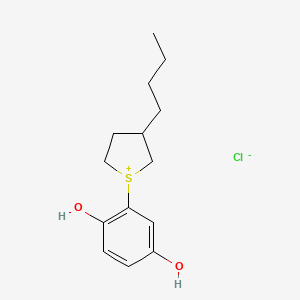
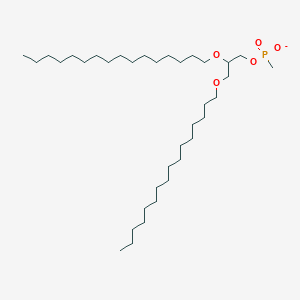
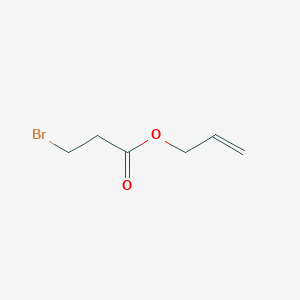
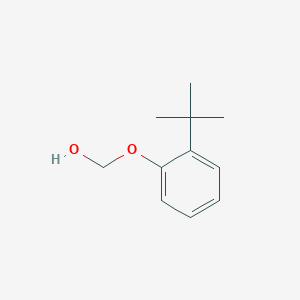
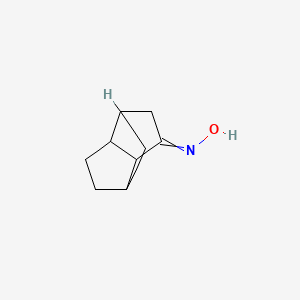
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

